Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
Description
The compound Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is a nitro-substituted aromatic derivative featuring a 1,2,3-trimethoxybenzene core with a 2-nitropropenyl group at the 5-position. Most references pertain to its structural analog, Benzene, 1,2,3-trimethoxy-5-(2-propenyl)- (CAS 487-11-6), commonly known as elemicin . Elemicin is a phenolic compound with a propenyl (allyl) substituent instead of nitropropenyl. It is widely studied due to its prevalence in plant essential oils, such as Myristica fragrans (nutmeg) and Asarum forbesii, where it constitutes up to 24.44% of the essential oil composition . Key properties of elemicin include:
- Molecular Formula: C₁₂H₁₆O₃
- Molecular Weight: 208.25 g/mol
- Biological Activities: Antioxidant, antifungal, antimicrobial, and hypnotic effects .
Given the scarcity of data on the nitropropenyl variant, this article will focus on comparing elemicin with structurally related compounds.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h5-7H,1-4H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTKQLIXDCWWJG-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344210 | |
| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-76-3 | |
| Record name | Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of β-Asarone Using AgNO2/I2 in Ether
Reagents and Conditions
- Starting Material : β-Asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene), isolated from Acorus calamus.
- Nitration Agents : Silver nitrite (AgNO2, 1.2 equiv) and iodine (I2, 1.5 equiv).
- Solvent : Anhydrous diethyl ether.
- Reaction Time : 30 hours at room temperature.
Procedure
β-Asarone is dissolved in ether, and AgNO2 and I2 are added sequentially under nitrogen. The mixture is stirred at room temperature, leading to the formation of nitryl iodide (INO2), which regioselectively nitrates the β-carbon of the propenyl side chain. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the ether layer is separated, washed with sodium thiosulfate to remove excess iodine, and dried over magnesium sulfate. Purification via silica gel chromatography (hexane/ethyl acetate) yields 1-(2,4,5-trimethoxyphenyl)-2-nitropropene as yellow or red prismatic crystals (73.2% yield).
Key Observations
- Regioselectivity : The reaction favors nitration at the β-position of the propenyl group, attributed to the electrophilic addition mechanism of nitryl iodide.
- Polymorphism : The product exists in two crystalline forms—yellow (melting point 98–100°C) and red (melting point 99–101°C)—with the red form converting to yellow upon heating to 90°C.
Condensation of 2,4,5-Trimethoxybenzaldehyde with Nitroethane
Reagents and Conditions
- Starting Material : 2,4,5-Trimethoxybenzaldehyde (7.6 g, 38.7 mmol).
- Nitroalkane : Nitroethane (27 g, 386 mmol).
- Catalyst : Ammonium acetate (1.7 g, 22.0 mmol).
- Temperature : 75–80°C.
- Reaction Time : 3 hours.
Procedure
A mixture of 2,4,5-trimethoxybenzaldehyde, nitroethane, and ammonium acetate is heated under reflux. The reaction proceeds via a Henry-like condensation mechanism, where the aldehyde reacts with nitroethane to form the β-nitropropenyl derivative. After completion, excess nitroethane is removed under reduced pressure, and the crude product is triturated with hot methanol. Recrystallization from methanol yields yellow crystals with a melting point of 98–100°C (75–78% yield).
Mechanistic Insights
The condensation involves the formation of a nitroalkene intermediate through dehydration of the initial nitroaldol adduct. The ammonium acetate acts as a weak base, facilitating the elimination of water.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| Nitration of β-Asarone | AgNO2, I2 | Ether | 30 h | 73.2% | 97% |
| Aldehyde Condensation | Nitroethane, NH4OAc | Neat | 3 h | 75–78% | >95% |
Advantages and Limitations
- Nitration Route : High regioselectivity but requires expensive AgNO2 and prolonged reaction time.
- Condensation Route : Cost-effective and faster but necessitates purification to remove unreacted aldehyde.
Characterization and Analytical Data
Spectroscopic Analysis
Infrared (IR) Spectroscopy
- Nitro Group Stretching : 1335 cm−1 (asymmetric) and 1509 cm−1 (symmetric).
- Methoxy C–O Stretching : 1216 cm−1 and 1136 cm−1.
1H NMR (CDCl3, 400 MHz)
- δ 2.42 (s, 3H, CH3).
- δ 3.85–3.94 (s, 9H, 3×OCH3).
- δ 6.54 (s, 1H, H-3), δ 6.87 (s, 1H, H-6), δ 8.30 (s, 1H, vinylic H).
13C NMR (CDCl3, 100 MHz)
GC-MS Analysis
- Molecular ion peak at m/z 253 ([M+], 42%).
- Base peak at m/z 207 (100%) corresponding to loss of NO2.
Reaction Mechanisms and Stereochemical Considerations
The nitration of β-asarone proceeds via electrophilic addition of nitryl iodide (INO2) to the double bond, followed by elimination of HI. The E-configuration of the nitropropenyl group is confirmed by NOESY experiments, which show no nuclear Overhauser effect between the vinylic proton and aromatic protons. In contrast, the condensation route produces the same E-isomer, as evidenced by the coupling constants (J = 14.6 Hz) in the 1H NMR spectrum.
Applications and Derivatives
While the primary focus of this report is synthesis, it is noteworthy that 1,2,3-trimethoxy-5-(2-nitropropenyl)benzene exhibits promising anticancer activity. Reduction of the nitro group yields amino derivatives, which can serve as precursors to psychoactive amines or heterocyclic compounds.
Chemical Reactions Analysis
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid. The major product of this reaction is the corresponding amine.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of ethers or esters.
Scientific Research Applications
Organic Synthesis
Benzene derivatives are vital in organic chemistry for creating complex molecules. The trimethoxy group enhances the reactivity of the benzene ring, making it suitable for further functionalization. This compound serves as an intermediate in synthesizing other organic compounds and can be utilized in:
- Alkylation reactions: The presence of the nitropropenyl group allows for further substitution reactions.
- Coupling reactions: It can participate in cross-coupling reactions to form larger molecular frameworks.
Pharmaceutical Industry
The pharmaceutical applications of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl) are promising due to its potential biological activities:
- Antioxidant Properties: Research indicates that compounds with methoxy groups exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity: Some studies suggest that similar compounds may inhibit cancer cell growth by inducing apoptosis in malignant cells.
Natural Product Synthesis
This compound is also relevant in synthesizing natural products and essential oils. Its structural similarity to various natural compounds allows it to be a precursor in the development of fragrances and flavoring agents.
Case Study 1: Antioxidant Activity
A study conducted on methoxy-substituted benzene derivatives demonstrated significant antioxidant properties when tested against free radicals. The findings suggest that Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl) could be a candidate for developing antioxidant supplements .
Case Study 2: Anticancer Research
In vitro studies have shown that certain benzene derivatives exhibit cytotoxic effects on cancer cell lines. Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl) was tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation .
Mechanism of Action
The mechanism of action of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Notes on Data Limitations
- Nitropropenyl Variant : The compound Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is minimally documented in the literature, with only a placeholder entry on PubChem . Its synthesis, properties, and bioactivity remain unexplored in the provided evidence.
- Discrepancies : incorrectly lists isoelemicin’s molecular weight as 150.24, conflicting with the standard value of 208.25 , likely due to a data entry error.
Biological Activity
Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula: CHO
- Molecular Weight: 208.2536 g/mol
- CAS Registry Number: 487-11-6
- IUPAC Name: Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
Biological Activity Overview
The biological activity of Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- has been studied primarily in the context of its neuroprotective effects and potential applications in treating neurodegenerative diseases.
Neuroprotective Effects
Recent studies have highlighted the compound's ability to ameliorate symptoms associated with Alzheimer's disease (AD). Research indicates that it can enhance learning and memory capabilities in AD model organisms by:
- Maintaining Neuronal Integrity: The compound has been shown to preserve cell morphology and promote cell survival while reducing apoptosis in neuronal cells .
- Reducing Neuroinflammation: It decreases the levels of inflammatory cytokines and reduces amyloid beta (Aβ) and phosphorylated tau (p-tau) accumulation, which are critical factors in AD pathology .
- Modulating Apoptotic Pathways: Western blot analyses demonstrate that the compound inhibits the expression of pro-apoptotic proteins while promoting memory-related protein expression .
Case Studies
-
In Vitro Studies:
- In cultured neuronal cells, treatment with Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- resulted in a significant increase in cell viability and a decrease in markers of oxidative stress. This suggests a protective role against neurotoxic agents.
- In Vivo Studies:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)- in natural product extracts?
- Methodology : Use Gas Chromatography-Mass Spectrometry (GC-MS) with reference libraries (e.g., NIST, WILEY) for preliminary identification. For structural confirmation, combine Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) to resolve methoxy and nitropropenyl substituents. Compare retention indices and fragmentation patterns with structurally similar compounds like elemicin (1,2,3-trimethoxy-5-propenylbenzene) .
- Challenge : The nitropropenyl group may introduce instability during GC-MS analysis; optimize inlet temperatures and use derivatization if needed .
Q. How can researchers synthesize Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-?
- Methodology : Start with 1,2,3-trimethoxybenzene (sym-tri-O-methyl gallic acid derivative) as the core. Introduce the nitropropenyl group via condensation reactions using nitroethane and a suitable aldehyde under acidic or basic conditions. Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography. Validate purity using high-performance liquid chromatography (HPLC) .
- Note : The nitro group’s electron-withdrawing nature may require careful control of reaction kinetics to avoid over-nitration or side reactions.
Advanced Research Questions
Q. What mechanistic insights explain the bioactivity of nitropropenyl-substituted trimethoxybenzene derivatives compared to their propenyl analogs?
- Methodology : Conduct in vitro assays to compare antioxidant (e.g., DPPH radical scavenging), antimicrobial (e.g., MIC against Staphylococcus aureus), and anti-inflammatory (e.g., COX-2 inhibition) activities. Use computational chemistry (e.g., DFT calculations) to analyze electronic effects: the nitro group’s electron-deficient nature may enhance electrophilic interactions with biological targets, altering potency compared to propenyl derivatives like elemicin .
- Data Contradiction : If propenyl analogs (e.g., elemicin) show higher antimicrobial activity, investigate whether steric hindrance from the nitro group reduces binding affinity .
Q. How does the nitropropenyl substituent influence the compound’s stability and degradation under varying environmental conditions?
- Methodology : Perform accelerated stability studies (e.g., exposure to light, heat, and humidity) using HPLC and GC-MS to monitor degradation products. Compare with propenyl analogs to assess nitro group-specific pathways (e.g., nitro-to-amine reduction or photolytic cleavage). Use thermogravimetric analysis (TGA) to evaluate thermal decomposition .
- Key Finding : Nitropropenyl derivatives may exhibit lower thermal stability than propenyl analogs due to the nitro group’s susceptibility to redox reactions .
Q. What computational strategies predict the interaction of this compound with cytochrome P450 enzymes?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions with CYP3A4 or CYP2D6. Validate predictions with in vitro metabolism assays using human liver microsomes and LC-MS/MS metabolite profiling. Compare results with structurally related compounds like isoelemicin to identify substituent-specific effects .
Data Analysis and Interpretation
Q. How should researchers resolve contradictions in reported bioactivity data for trimethoxybenzene derivatives?
- Methodology :
Standardize assays : Ensure consistent experimental conditions (e.g., solvent, concentration, microbial strain).
Validate compound purity : Trace impurities (e.g., residual solvents or isomers) may skew bioactivity results .
Cross-reference structural analogs : Compare data with elemicin (CAS 487-11-6) and isoelemicin (CAS 5273-85-8), which share the trimethoxybenzene core but differ in substituent position/stereochemistry .
Q. What strategies optimize the extraction of nitropropenyl-substituted trimethoxybenzene from plant matrices?
- Methodology : Use accelerated solvent extraction (ASE) with polar solvents (e.g., methanol or ethanol) at elevated temperatures. Post-extraction, employ solid-phase extraction (SPE) to isolate nitropropenyl derivatives from co-eluting terpenes or fatty acids. Validate recovery rates using spiked samples and LC-MS/MS .
Tables for Key Comparisons
Critical Considerations
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
